molecular formula C7H8N2O B2427057 2,3-Dihydrofuro[2,3-C]pyridin-7-amine CAS No. 494767-14-5

2,3-Dihydrofuro[2,3-C]pyridin-7-amine

Cat. No.: B2427057
CAS No.: 494767-14-5
M. Wt: 136.154
InChI Key: KKNUPSZXHCJJLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrofuro[2,3-C]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridinium salts with aldehydes and 4-hydroxy-6-methylpyridones. This reaction proceeds through a cascade process involving Knoevenagel condensation, carbo-Michael reaction, and intramolecular nucleophilic substitution . The reaction is typically carried out in pyridine at elevated temperatures (around 100°C) under an inert atmosphere such as argon .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrofuro[2,3-C]pyridin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the furan or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Dihydrofuro[2,3-C]pyridin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-Dihydrofuro[2,3-C]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydrofuro[2,3-C]pyridin-7-amine is unique due to its specific ring fusion and the position of the amine group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1,3H,2,4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNUPSZXHCJJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494767-14-5
Record name 2H,3H-furo[2,3-c]pyridin-7-amine
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